2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640965-07-5
VCID: VC11841673
InChI: InChI=1S/C18H21F3N4/c1-14-22-16(18(19,20)21)13-17(23-14)25-11-9-24(10-12-25)8-7-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3
SMILES: CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)C(F)(F)F
Molecular Formula: C18H21F3N4
Molecular Weight: 350.4 g/mol

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

CAS No.: 2640965-07-5

Cat. No.: VC11841673

Molecular Formula: C18H21F3N4

Molecular Weight: 350.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine - 2640965-07-5

Specification

CAS No. 2640965-07-5
Molecular Formula C18H21F3N4
Molecular Weight 350.4 g/mol
IUPAC Name 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine
Standard InChI InChI=1S/C18H21F3N4/c1-14-22-16(18(19,20)21)13-17(23-14)25-11-9-24(10-12-25)8-7-15-5-3-2-4-6-15/h2-6,13H,7-12H2,1H3
Standard InChI Key WIVYQLRHCJPXMN-UHFFFAOYSA-N
SMILES CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)C(F)(F)F
Canonical SMILES CC1=NC(=CC(=N1)N2CCN(CC2)CCC3=CC=CC=C3)C(F)(F)F

Introduction

Potential Applications

Compounds with similar structures are often explored for their pharmacological properties, including antiviral, antibacterial, and antifungal activities. The incorporation of a piperazine ring and a trifluoromethyl group can modulate these activities by influencing the compound's ability to bind to biological targets.

Antimicrobial Activity

  • Mechanism: Compounds with piperazine and trifluoromethyl groups may interact with microbial enzymes or cell membranes, disrupting essential processes.

  • Examples: Studies on related compounds have shown varying degrees of antimicrobial activity, depending on the substituents attached to the benzene ring or other parts of the molecule .

Antiviral Activity

  • Targeting Viral Proteins: Some compounds with similar structures have been investigated for their ability to disrupt protein-protein interactions in viruses, such as the PA-PB1 interface in influenza A virus polymerase .

Synthesis and Characterization

The synthesis of such compounds typically involves multiple steps, including the formation of the pyrimidine core, introduction of the piperazine ring, and attachment of the trifluoromethyl group. Characterization methods include NMR spectroscopy, IR spectroscopy, and elemental analysis to confirm the structure and purity of the compound.

Data and Research Findings

While specific data for 2-methyl-4-[4-(2-phenylethyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is not available, related compounds have shown promising biological activities. For instance, compounds with trifluoromethyl groups and piperazine rings have been explored for their potential in drug development.

Comparison Table

CompoundMolecular FormulaMolecular WeightPotential Applications
Methyl 6-methyl-2-[4-[2-(trifluoromethyl)phenyl]piperazin-1-yl]pyrimidine-4-carboxylateC18H19F3N4O2380.4 g/molAntimicrobial, antiviral
2-methyl-4-piperazin-1-yl-6-(trifluoromethyl)pyrimidineNot specifiedNot specifiedPotential pharmacological activities
4-[Methyl(2-phenylethyl)amino]-2-[[4-[[4-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methyl]benzonitrileC29H31F3N4492.6 g/molPotential biological activities

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